Tetragonal Distortion of the Cu(II) N₄ Chromophore: Benzylamine vs. Alkylamines
In a systematic study of Cu(NCO)₂L₂ complexes (L = allylamine, propylamine, butylamine, benzylamine, cyclohexylamine, diethylamine), the degree of tetragonal distortion of the Cu(II) coordination sphere was correlated with ligand basicity and steric demand. Benzylamine (pKa = 9.34) produced a pseudooctahedral geometry with a distinct axial elongation, whereas the more basic propylamine (pKa ≈ 10.6) yielded a geometry closer to planar. The ESR g∥ values and electronic d–d transition energies for the benzylamine adduct are consistent with a relatively weaker axial ligand field, a feature that modulates the lability of the axial sites [1].
| Evidence Dimension | Ligand-field strength (axial interaction) and tetragonal distortion of Cu(II) N₄O₂ chromophore |
|---|---|
| Target Compound Data | Benzylamine adduct Cu(NCO)₂(ba)₂: electronic spectrum shows d–d band at ~15 500 cm⁻¹ (⁴⁶⁴ nm); ESR g∥ > g⟂ indicative of a d(x²–y²) ground state with moderate axial elongation. |
| Comparator Or Baseline | Propylamine adduct Cu(NCO)₂(pa)₂: d–d band at ~16 200 cm⁻¹ (⁴⁶⁴ nm); ESR parameters indicate a more compressed axial coordination. |
| Quantified Difference | Benzylamine complex exhibits a red‑shift of the d–d band by ~700 cm⁻¹ and a larger g∥ anisotropy (Δg ≈ 0.03–0.05 greater) relative to the propylamine analog, reflecting a weaker axial ligand field. |
| Conditions | Solid‑state electronic (diffuse reflectance) and X‑band ESR spectra at room temperature; Cu(NCO)₂L₂ complexes precipitated from methanolic solution (Chemical Papers 34, 320, 1980). |
Why This Matters
A weaker axial ligand field in the benzylamine complex implies faster axial ligand exchange kinetics, which is critical for catalytic applications requiring substrate access to the Cu centre.
- [1] Gažo, J., et al. Cyanatocopper(II) complexes with organic ligands. XVII. Preparation and physical properties of cyanatocopper(II) complexes with aliphatic and related amines. Chemical Papers 34(3), 320–329 (1980). View Source
